REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([OH:7])(O)[CH2:4][CH3:5].Cl[Si:9]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[CH:10]([CH3:12])[CH3:11].[O:19]1CCCC1>>[CH:10]([Si:9]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[O:19][CH2:5][CH2:4][CH2:3][OH:7])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC)(O)O
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with gradual warming to ambient temperature over 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After re-cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by addition of water (30 mL)
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 2 to 15% tetrahydrofuran in hexanes gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](OCCCO)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.063 mol | |
AMOUNT: MASS | 14.6 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |